TPA 023

Description

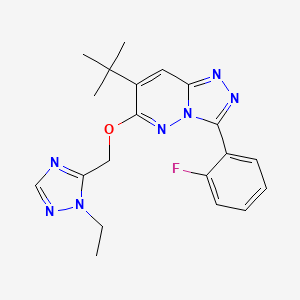

MK-0777 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIWQBLNTSQOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179938 | |

| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252977-51-8 | |

| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-0777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0777 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TPA023: A Deep Dive into its Mechanism of Action as a Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPA023 is a novel triazolopyridazine compound that acts as a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a unique pharmacological profile as a non-sedating anxiolytic, stemming from its distinct interaction with different GABA-A receptor alpha subunits. This technical guide provides an in-depth exploration of the mechanism of action of TPA023, summarizing key binding, efficacy, and pharmacokinetic data. Detailed methodologies for seminal experiments are provided, and core concepts are visually represented through signaling pathway and experimental workflow diagrams.

Introduction: The GABA-A Receptor and the Promise of Subtype Selectivity

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Classical benzodiazepines, which non-selectively enhance the action of GABA at these receptors, are effective anxiolytics and sedatives but are associated with undesirable side effects such as sedation, amnesia, and dependence. The GABA-A receptor is a pentameric structure typically composed of α, β, and γ subunits. The diversity of these subunits, particularly the α subunit (α1-6), gives rise to a variety of receptor subtypes with distinct neuroanatomical distributions and physiological roles. This heterogeneity offers the potential to develop subtype-selective modulators that retain therapeutic efficacy while minimizing side effects.

TPA023 was developed as such a molecule, with a pharmacological profile designed to selectively target specific alpha subunits, thereby separating the anxiolytic effects from the sedative and cognitive-impairing properties of non-selective benzodiazepines.

Molecular Mechanism of Action: A Tale of Two Subtypes

TPA023's mechanism of action is centered on its differential efficacy at various GABA-A receptor alpha subtypes. It binds with high, subnanomolar affinity to the benzodiazepine (B76468) site on α1, α2, α3, and α5-containing GABA-A receptors.[1][2] However, its functional activity varies significantly across these subtypes.

TPA023 acts as a weak partial agonist at the α2 and α3 subtypes .[1][3][4] This partial agonism is believed to mediate its anxiolytic properties. In contrast, it functions as an antagonist at the α1 and α5 subtypes .[1][5] The lack of agonist activity at the α1 subtype is crucial for its non-sedating profile, as α1 is strongly implicated in sedation.[5][6]

Signaling Pathway

The interaction of TPA023 with the GABA-A receptor potentiates the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The subtype-selective nature of TPA023 means this effect is most pronounced in neuronal circuits rich in α2 and α3-containing GABA-A receptors.

Caption: TPA023 signaling at the GABA-A α2/α3 receptor.

Quantitative Pharmacological Data

The pharmacological characteristics of TPA023 have been extensively studied. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Binding Affinity of TPA023 at Human GABA-A Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | 0.41[1] |

| α2β3γ2 | 0.28[1] |

| α3β3γ2 | 0.19[1] |

| α5β3γ2 | 0.35[1] |

| α4β3γ2 | 60[1] |

| α6β3γ2 | 418[1] |

Data from Atack et al., 2006, as presented in the search results.

Table 2: In Vitro Efficacy of TPA023 at Human GABA-A Receptors

| Receptor Subtype | Efficacy Profile | EC50 (nM) |

| α1β3γ2 | Antagonist | - |

| α2β3γ2 | Weak Partial Agonist | - |

| α3β3γ2 | Weak Partial Agonist | 1.7[1][4] |

| α5β3γ2 | Antagonist | - |

Data from Dawson et al., 2006, as cited in the search results.

Table 3: Pharmacokinetic Parameters of TPA023

| Species | Oral Bioavailability (%) | Half-life (t1/2, hours) |

| Rat | 36[3] | 0.6 - 1.5 (IV)[3] |

| Dog | 54[3] | - |

| Rhesus Monkey | 1[3] | - |

| Human | - | 3 - 7[1][3][4] |

Data compiled from multiple sources as cited.

Table 4: In Vivo Receptor Occupancy of TPA023

| Species | Plasma Concentration for 50% Occupancy (EC50, ng/mL) |

| Rat | 19 - 25[2][3] |

| Baboon | 19[3] |

| Rhesus Monkey | 19 - 30[2] |

| Human | 9[2][3] |

Data from various preclinical and clinical studies as cited.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of TPA023, based on descriptions in the provided search results.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of TPA023 for different GABA-A receptor subtypes.

Methodology:

-

Receptor Preparation: Membranes from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.) are prepared.

-

Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flumazenil, is used.

-

Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (TPA023).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of TPA023 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Assay

Objective: To determine the relationship between plasma concentration of TPA023 and its occupancy of GABA-A receptors in the brain.

Methodology:

-

Animal Dosing: Animals (e.g., rats, primates) or human volunteers are administered TPA023 at various doses.

-

Radiotracer Administration: At a specified time after dosing, a radiolabeled tracer that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flumazenil or [11C]flumazenil) is administered intravenously.

-

Imaging/Tissue Collection:

-

PET (Positron Emission Tomography): For human and primate studies using a PET-compatible radiotracer like [11C]flumazenil, the brain is scanned to measure the in vivo binding of the radiotracer.

-

Ex Vivo Autoradiography/Binding: For rodent studies, animals are euthanized, and the brains are rapidly removed, sectioned, and the amount of bound radiotracer is quantified.

-

-

Plasma Concentration Measurement: Blood samples are taken to determine the plasma concentration of TPA023 at the time of the occupancy measurement.

-

Data Analysis: Receptor occupancy is calculated by comparing the binding of the radiotracer in TPA023-treated subjects to that in vehicle-treated controls. The plasma concentration required to produce 50% occupancy (EC50) is then determined.

Caption: Workflow for in vivo GABA-A receptor occupancy studies.

Metabolism

In vitro and in vivo studies have shown that TPA023 is primarily metabolized by CYP3A4-mediated t-butyl hydroxylation and N-deethylation.[1][3][4] A drug-drug interaction study with the CYP3A4 inhibitor itraconazole (B105839) confirmed the significant role of this enzyme in the in vivo metabolism of TPA023.[3]

Caption: Major metabolic pathways of TPA023.

Clinical Implications and Future Directions

The subtype-selective mechanism of action of TPA023 translates into a unique clinical profile. In healthy volunteers, TPA023 was shown to be clearly differentiated from the non-selective agonist lorazepam.[1][6] While both drugs affected saccadic eye movements, TPA023, unlike lorazepam, did not impair postural stability, memory, or alertness.[1][6] This supports the hypothesis that the sedative and cognitive-impairing effects of benzodiazepines are primarily mediated by the α1 and/or α5 subunits.

Although phase IIa studies for anxiety were halted prematurely, a post-hoc analysis suggested that TPA023 had a greater anxiolytic effect than placebo.[3] Additionally, there has been some indication of pro-cognitive effects in patients with schizophrenia.[3]

The development of TPA023 and similar compounds has provided invaluable tools for dissecting the in vivo functions of different GABA-A receptor subtypes. Future research will likely focus on further refining subtype selectivity and efficacy to develop novel therapeutics for a range of neurological and psychiatric disorders with an improved side-effect profile.

References

- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzodiazepine binding site occupancy by the novel GABAA receptor subtype-selective drug 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) in rats, primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TPA-023: A Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPA-023, also known as MK-0777, is a novel, non-benzodiazepine anxiolytic agent that exhibits a unique pharmacological profile by acting as a subtype-selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally distinct from classical benzodiazepines, TPA-023 is a triazolopyridazine derivative.[1] It functions as a partial agonist at the α2 and α3 subunits of the GABA-A receptor while acting as a silent antagonist at the α1 and α5 subunits. This selectivity is believed to contribute to its anxiolytic effects without the sedative, amnesic, and ataxic side effects commonly associated with non-selective benzodiazepine (B76468) agonists. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental findings related to TPA-023.

Chemical Structure and Properties

TPA-023 is a synthetic, organic small molecule with a complex heterocyclic structure.

-

IUPAC Name: 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

-

SMILES String: CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NN=CN3CC)C4=CC=CC=C4F

-

Molecular Formula: C₂₀H₂₂FN₇O

-

Molar Mass: 395.44 g/mol

Pharmacological Data

The pharmacological activity of TPA-023 has been characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro GABA-A Receptor Binding Affinity and Functional Efficacy

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% of Chlordiazepoxide) | Efficacy Type |

| α1β3γ2 | 0.41 | 0% | Antagonist |

| α2β3γ2 | 0.28 | 11% | Partial Agonist |

| α3β3γ2 | 0.19 | 21% | Partial Agonist |

| α5β3γ2 | 0.35 | 5% | Antagonist |

Data compiled from multiple sources.[2][3]

Table 2: Pharmacokinetic Parameters of TPA-023

| Species | Route of Administration | Bioavailability (%) | Half-life (t½, hours) | Plasma Concentration for 50% Receptor Occupancy (ng/mL) |

| Rat | Oral | 36 | 0.6 - 1.5 | 21 - 25 |

| Dog | Oral | 54 | 0.6 - 1.5 | Not Reported |

| Rhesus Monkey | Oral | 1 | 0.6 - 1.5 | Not Reported |

| Human | Oral (Immediate Release) | Not Reported | 3 - 6 | 9 |

| Human | Oral (GEM Formulation) | Not Reported | More prolonged | Not Reported |

Data compiled from multiple sources.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. The following sections outline the general protocols used in the preclinical evaluation of TPA-023.

In Vitro GABA-A Receptor Binding Assay

This assay determines the binding affinity of TPA-023 to different GABA-A receptor subtypes.

-

Objective: To quantify the binding affinity (Ki) of TPA-023 for human recombinant GABA-A receptor subtypes (α1, α2, α3, α5).

-

Methodology:

-

Membrane Preparation: Membranes from cell lines (e.g., L-929 mouse fibroblasts) stably expressing specific human GABA-A receptor subunit combinations (e.g., αxβ3γ2) are prepared.

-

Radioligand: [³H]flumazenil is used as the radioligand, which binds to the benzodiazepine site on the GABA-A receptor.

-

Assay Conditions: Membranes are incubated with a fixed concentration of [³H]flumazenil and varying concentrations of the test compound (TPA-023).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of TPA-023 that inhibits 50% of the specific binding of [³H]flumazenil (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the functional efficacy of TPA-023 at different GABA-A receptor subtypes.

-

Objective: To determine if TPA-023 acts as an agonist, antagonist, or inverse agonist at specific GABA-A receptor subtypes and to quantify its efficacy.

-

Methodology:

-

Cell Culture: Cells (e.g., HEK-293) expressing specific recombinant human GABA-A receptor subtypes are used.

-

Recording: Whole-cell voltage-clamp recordings are made from these cells.

-

GABA Application: A submaximal concentration of GABA (e.g., EC₂₀) is applied to elicit a baseline chloride current.

-

TPA-023 Application: TPA-023 is co-applied with GABA, and the modulation of the GABA-induced current is measured.

-

Efficacy Determination: An increase in the current indicates agonist activity, while no change suggests antagonist activity. The potentiation is typically expressed as a percentage of the maximal effect produced by a full agonist like diazepam or chlordiazepoxide.

-

In Vivo Receptor Occupancy

This experimental workflow is used to determine the relationship between the administered dose of TPA-023, its plasma concentration, and the extent of GABA-A receptor binding in the brain.

-

Objective: To measure the percentage of GABA-A receptors occupied by TPA-023 in the brain at different doses and plasma concentrations.

-

Methodology:

-

Animal Dosing: Animals (e.g., rats, baboons) are administered various doses of TPA-023.

-

Radiotracer Injection: At a specified time after dosing, a tracer dose of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [¹¹C]flumazenil for PET imaging or [³H]flumazenil for ex vivo binding) is injected intravenously.

-

Measurement:

-

PET Imaging (in vivo): Positron Emission Tomography is used to measure the amount of radiotracer binding in the brain in real-time. The reduction in binding in TPA-023-treated animals compared to vehicle-treated controls reflects receptor occupancy.

-

Ex vivo Autoradiography: Animals are euthanized, and their brains are rapidly removed, frozen, and sectioned. The amount of radiotracer binding in different brain regions is quantified using autoradiography.

-

-

Plasma Concentration: Blood samples are taken to determine the plasma concentration of TPA-023 at the time of the occupancy measurement.

-

Data Analysis: A dose- and concentration-occupancy curve is generated to determine the dose and plasma concentration required to achieve 50% receptor occupancy (Occ₅₀).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of TPA-023 and a typical experimental workflow for its evaluation.

Caption: TPA-023 Signaling Pathway at α2/α3 Subunits.

Caption: Preclinical Evaluation Workflow for TPA-023.

Conclusion

TPA-023 represents a significant advancement in the development of anxiolytic medications by demonstrating the feasibility of separating the desired anxiolytic effects from the undesirable side effects of classical benzodiazepines through subtype-selective GABA-A receptor modulation. Its profile as a partial agonist at α2/α3 subunits and an antagonist at α1/α5 subunits provides a clear rationale for its observed non-sedating anxiolytic properties in preclinical models. While clinical development was halted due to preclinical toxicity in long-term studies, the scientific insights gained from TPA-023 continue to inform the design of next-generation therapeutics for anxiety and other neuropsychiatric disorders.

References

- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TPA-023 attenuates subchronic phencyclidine-induced declarative and reversal learning deficits via GABAA receptor agonist mechanism: possible therapeutic target for cognitive deficit in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]

TPA-023: A Technical Guide to its GABAA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the γ-aminobutyric acid type A (GABA-A) receptor subtype selectivity of TPA-023, a notable compound in the field of neuroscience research. TPA-023 has garnered significant interest for its nuanced interaction with different GABA-A receptor isoforms, paving the way for the development of novel therapeutics with improved side-effect profiles. This document collates key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and the workflows used to elucidate it.

Core Data Presentation: TPA-023's Receptor Subtype Profile

The defining characteristic of TPA-023 is its distinct affinity and functional efficacy profile across various GABA-A receptor subtypes. This selectivity is crucial for its pharmacological effects, differentiating it from non-selective benzodiazepines.

Binding Affinity of TPA-023 at Human GABA-A Receptor Subtypes

TPA-023 demonstrates high, subnanomolar affinity for the benzodiazepine (B76468) binding site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[1] In contrast, its affinity for α4 and α6-containing receptors is significantly lower, rendering these subtypes less sensitive to its effects.[2][3]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1βxγx | 0.41[2] |

| α2βxγx | 0.23[4] |

| α3βxγx | 0.19[2] |

| α5βxγx | 0.35[4] |

| α4βxγx | 60[2][3] |

| α6βxγx | 418[2][3] |

Note: β and γ subunit compositions can vary but are typically β2/3 and γ2 for these recombinant receptor studies.

Functional Efficacy of TPA-023

Functionally, TPA-023 acts as a modulator with differing effects depending on the alpha subunit present. It is characterized as a weak partial agonist at the α2 and α3 subtypes, the activity believed to be responsible for its anxiolytic properties.[2][4][5] Conversely, it behaves as an antagonist at the α1 and α5 subtypes, which is thought to contribute to its non-sedating profile.[2][4]

| Receptor Subtype | Functional Activity | Potency (EC50, nM) |

| α1βxγx | Antagonist | - |

| α2βxγx | Weak Partial Agonist | - |

| α3βxγx | Weak Partial Agonist | 1.7[2][5] |

| α5βxγx | Antagonist | - |

Mandatory Visualizations

TPA-023 Signaling Pathway at the GABA-A Receptor

This diagram illustrates the subtype-selective modulation of the GABA-A receptor by TPA-023. It highlights the differential functional outcomes depending on the alpha subunit present within the pentameric receptor complex.

Caption: TPA-023's selective action on GABA-A receptor subtypes.

Experimental Workflow for Determining Subtype Selectivity

This diagram outlines the typical experimental workflow used to characterize the subtype selectivity of a compound like TPA-023, from receptor expression to functional analysis.

References

- 1. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

MK-0777: A Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0777, also known as TPA023, is a novel non-benzodiazepine anxiolytic agent that acts as a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits functional selectivity for the α2 and α3 subunits, with minimal to no activity at the α1 and α5 subunits.[2][3] This unique pharmacological profile has positioned MK-0777 as a potential therapeutic with anxiolytic efficacy comparable to classical benzodiazepines but with a reduced liability for sedation and cognitive impairment.[1][4] This technical guide provides a comprehensive overview of the pharmacology and toxicology of MK-0777, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Pharmacology

Mechanism of Action

MK-0777 is a positive allosteric modulator of the GABA-A receptor, specifically targeting the benzodiazepine (B76468) binding site.[1] Unlike traditional benzodiazepines which are non-selective full agonists, MK-0777 is a partial agonist with selectivity for the α2 and α3 subunits.[2][3] It acts as a silent antagonist at the α1 and α5 subunits.[1] The α1 subunit is primarily associated with the sedative effects of benzodiazepines, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions.[5] The α5 subunit is implicated in cognitive processes.[5] By selectively modulating the α2 and α3 subunits, MK-0777 was designed to achieve anxiolysis without the common adverse effects of sedation and memory impairment associated with non-selective GABA-A receptor agonists.[1][4]

Figure 1: Simplified signaling pathway of MK-0777 at the GABA-A receptor.

Pharmacodynamics

The pharmacodynamic profile of MK-0777 is characterized by its subtype-selective efficacy at the GABA-A receptor.

Table 1: In Vitro Binding Affinity and Intrinsic Efficacy of MK-0777 (TPA023) at Human GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Efficacy (Relative to Chlordiazepoxide) |

| α1β3γ2 | 0.19 - 0.41[6] | 0.0[6] |

| α2β3γ2 | 0.19 - 0.41[6] | 0.11[5] |

| α3β3γ2 | 0.19 - 0.41[6] | 0.21[5] |

| α5β3γ2 | 0.19 - 0.41[6] | 0.0[6] |

Preclinical studies in rodents and primates have demonstrated the anxiolytic-like effects of MK-0777 in various behavioral models, such as the elevated plus-maze, without inducing sedation, as measured by tests like the rotarod.[1] In human studies, MK-0777 was shown to have a different pharmacodynamic profile compared to the non-selective agonist lorazepam. While both drugs affected saccadic eye movement peak velocity, MK-0777 did not impair alertness, memory, or posture.[4]

Pharmacokinetics

The pharmacokinetic parameters of MK-0777 have been characterized in several species, including rats, dogs, and humans.

Table 2: Pharmacokinetic Parameters of MK-0777 (TPA023)

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½, h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | - | - | - | 1.4 | 36 | [7] |

| Dog | Oral | - | - | - | 1.5 | 54 | [7] |

| Human | Oral | 0.5 mg | ~5 | ~2 | 7.3 | - | [7] |

| Human | Oral | 1.5 mg | ~13 | ~2 | 7.3 | - | [7] |

| Human | Oral | 3.0 mg | ~28 | ~2 | 6.7 | - | [7] |

Metabolism of MK-0777 in vivo occurs primarily through CYP3A4-mediated t-butyl hydroxylation and N-deethylation.[7][8]

Toxicology

The preclinical development of MK-0777 (TPA023) was discontinued (B1498344) due to long-term toxicity findings.[5]

-

Key Finding: Long-term administration of MK-0777 in preclinical studies was associated with the development of lenticular opacities (cataracts).[9]

In clinical trials, MK-0777 was generally well-tolerated at doses of 3 mg and 8 mg twice daily.[3][10] The most commonly anticipated side effects were dizziness, incoordination, and sedation.[3] However, in a larger clinical trial for cognitive impairments in schizophrenia, there were no significant group differences in side effects compared to placebo.[3][10]

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to GABA-A receptors using a radioligand binding assay with [3H]flunitrazepam.

Figure 2: Experimental workflow for a GABA-A receptor binding assay.

Methodology:

-

Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a suitable buffer (e.g., Na-K phosphate (B84403) buffer, pH 7.4). The homogenate is subjected to centrifugation to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.[11]

-

Incubation: A defined amount of membrane protein is incubated with a specific concentration of the radioligand [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (MK-0777).[11]

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled benzodiazepine, such as diazepam (e.g., 10 µM), to determine non-specific binding.[11]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).

Assessment of Sedation: Rotarod Test

The rotarod test is a standard behavioral assay used to evaluate motor coordination and balance in rodents, which can be impaired by sedative drugs.

Methodology:

-

Apparatus: A commercially available rotarod apparatus with a rotating rod is used. The rod diameter and material can vary depending on the species (mouse or rat).[12][13]

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment. A pre-training session may be conducted to familiarize the animals with the apparatus.[12]

-

Procedure: The animal is placed on the stationary rod. The rod then begins to rotate at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[12][13]

-

Data Collection: The latency to fall from the rod is recorded. The trial ends when the animal falls off or after a predetermined cut-off time. Multiple trials are typically conducted with an inter-trial interval.[12][13]

-

Analysis: The mean latency to fall is calculated for each treatment group and compared to the vehicle control group to assess for sedative effects.

Assessment of Anxiety: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.[14][15]

-

Acclimation: Animals are habituated to the testing room prior to the test.[14]

-

Procedure: The animal is placed in the center of the maze, facing one of the open arms. The animal is then allowed to freely explore the maze for a set period (e.g., 5 minutes).[14][16]

-

Data Collection: The session is typically recorded by a video camera. The time spent in and the number of entries into the open and closed arms are measured.[16]

-

Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Clinical Trial for Cognitive Impairment in Schizophrenia (NCT00505076)

This section outlines the key aspects of the clinical trial designed to evaluate the efficacy and safety of MK-0777 for treating cognitive impairments in individuals with schizophrenia.[3][17]

Figure 3: Workflow of the clinical trial NCT00505076.

Study Design: A 4-week, multi-center, double-blind, placebo-controlled, randomized clinical trial.[10]

Participants: Individuals with a DSM-IV diagnosis of schizophrenia who were clinically stable.[10]

Interventions:

Primary Outcome Measures: The MATRICS Consensus Cognitive Battery (MCCB) composite score was used to assess changes in cognition.[10]

Safety Assessments: Safety and tolerability were monitored through the assessment of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[17] A slit-lamp eye examination was also conducted at baseline and at the end of the study.[17]

Results: The study did not show a significant benefit of MK-0777 on the primary cognitive outcome measure.[3][10] The drug was generally well-tolerated with minimal side effects.[3][10]

Conclusion

MK-0777 represents a significant step in the development of subtype-selective GABA-A receptor modulators. Its pharmacological profile, characterized by partial agonism at α2 and α3 subunits and antagonism at α1 and α5 subunits, demonstrated the potential for anxiolytic effects with a reduced risk of sedation and cognitive impairment. While clinical trials in schizophrenia for cognitive enhancement were not successful, the compound was generally well-tolerated in short-term human studies. However, the emergence of cataracts in long-term preclinical toxicology studies led to the discontinuation of its development. The story of MK-0777 provides valuable insights for future drug discovery efforts targeting the GABA-A receptor system, emphasizing the importance of subtype selectivity and long-term safety assessments.

References

- 1. TPA-023 - Wikipedia [en.wikipedia.org]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. A Randomized Clinical Trial of MK-0777 for the Treatment of Cognitive Impairments in People with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A randomized clinical trial of MK-0777 for the treatment of cognitive impairments in people with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. mmpc.org [mmpc.org]

- 13. biomed-easy.com [biomed-easy.com]

- 14. Elevated plus maze protocol [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

TPA023: A Subtype-Selective GABAergic Modulator as a Non-Sedating Anxiolytic

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TPA023 is a novel triazolopyridazine that acts as a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor, specifically targeting α2 and α3 subunits while acting as an antagonist at α1 and α5 subunits.[1][2] This unique pharmacological profile has positioned TPA023 as a promising non-sedating anxiolytic agent, aiming to dissociate the therapeutic anxiolytic effects from the sedative, amnesic, and ataxic side effects commonly associated with non-selective benzodiazepines. This technical guide provides a comprehensive overview of the preclinical and clinical data on TPA023, including its mechanism of action, binding affinities, pharmacokinetic properties, and the experimental methodologies used to characterize its anxiolytic and non-sedating profile.

Introduction: The Quest for a Non-Sedating Anxiolytic

Anxiety disorders are among the most prevalent psychiatric conditions, and for decades, benzodiazepines have been a cornerstone of treatment. However, their clinical utility is often limited by a range of undesirable side effects, including sedation, cognitive impairment, motor incoordination, and the potential for dependence and abuse.[1] These adverse effects are largely attributed to their non-selective positive allosteric modulation of all GABAA receptor subtypes containing α1, α2, α3, and α5 subunits.

The "GABAA receptor subtype hypothesis" posits that the different physiological and behavioral effects of benzodiazepines are mediated by distinct receptor subtypes. Specifically, the α1 subtype is primarily associated with sedation, the α2 and α3 subtypes with anxiolysis, and the α5 subtype with cognitive processes. This hypothesis has driven the development of subtype-selective GABAA receptor modulators, such as TPA023, with the goal of achieving a more favorable therapeutic window. TPA023 was designed to selectively engage the α2 and α3 subunits to elicit anxiolysis while avoiding the α1 subunit to minimize sedation.[3]

Mechanism of Action: Subtype-Selective GABAA Receptor Modulation

TPA023 exerts its effects by binding to the benzodiazepine (B76468) site on the GABAA receptor, an ionotropic receptor that, upon activation by GABA, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and neuronal inhibition.[2] TPA023 is a partial agonist at the α2 and α3 subtypes, meaning it enhances the effect of GABA at these receptors but to a lesser degree than a full agonist.[1] At the α1 and α5 subtypes, it acts as an antagonist, binding to the receptor but not eliciting a functional response, thereby preventing the binding of other ligands.[1] This selective modulation is the key to its proposed non-sedating anxiolytic profile.

Signaling Pathway

The binding of TPA023 to the α2/α3-containing GABAA receptors potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the postsynaptic neuron. This enhanced inhibitory neurotransmission in specific neuronal circuits, particularly those involving the amygdala and limbic system which are rich in α2 and α3 subunits, is believed to mediate its anxiolytic effects. Conversely, by acting as an antagonist at α1-containing receptors, predominantly found in the cortex and thalamus, TPA023 avoids the widespread neuronal inhibition that leads to sedation.

Quantitative Data

Table 1: In Vitro Binding Affinities (Ki) of TPA023 at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | 0.41[1] |

| α2β3γ2 | 0.28[1] |

| α3β3γ2 | 0.19[1] |

| α5β3γ2 | 0.35[1] |

| α4β3γ2 | 60[1] |

| α6β3γ2 | 418[1] |

Data from radioligand binding assays.[1]

Table 2: In Vitro Efficacy of TPA023 at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Efficacy |

| α1β3γ2 | Antagonist[1] |

| α2β3γ2 | Weak Partial Agonist[1] |

| α3β3γ2 | Weak Partial Agonist[1] |

| α5β3γ2 | Antagonist[1] |

Efficacy determined by modulation of GABA-evoked currents in electrophysiology studies.[1]

Table 3: Pharmacokinetic Parameters of TPA023

| Species | Route | Half-life (t1/2) | Oral Bioavailability (%) | Reference |

| Rat | IV | 1.4 h | 35 | [1] |

| Dog | IV | 1.5 h | 53 | [1] |

| Rhesus Monkey | IV | 0.6-1.5 h | 1 | [4] |

| Human | Oral | 6-7 h | N/A | [1] |

Table 4: Plasma Concentration for 50% GABAA Receptor Occupancy (EC50)

| Species | EC50 (ng/mL) | Method | Reference |

| Rat | 21-25 | [3H]flumazenil binding | [4] |

| Baboon | 19 | [11C]flumazenil PET | [4] |

| Human | 9 | [11C]flumazenil PET | [2] |

Experimental Protocols

In Vitro Assays

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of TPA023 for different GABAA receptor subtypes.

-

Methodology:

-

Membranes from cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.) were prepared.

-

Membranes were incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of TPA023.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled benzodiazepine.

-

After incubation, the membranes were filtered and the radioactivity was counted.

-

The concentration of TPA023 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

-

Electrophysiology (Two-Electrode Voltage Clamp):

-

Objective: To determine the functional activity (efficacy) of TPA023 at different GABAA receptor subtypes.

-

Methodology:

-

Xenopus laevis oocytes were injected with cRNAs encoding the subunits for specific human GABAA receptor subtypes.

-

After 2-7 days of incubation, the oocytes were placed in a recording chamber and impaled with two microelectrodes.

-

A submaximal concentration of GABA (EC20) was applied to elicit a baseline current.

-

TPA023 was then co-applied with GABA, and the modulation of the GABA-evoked current was measured.

-

An increase in current indicated agonist activity, while no change or a decrease in the presence of a full agonist indicated antagonist activity. The magnitude of the effect relative to a full agonist (e.g., diazepam) determined the degree of partial agonism.[1]

-

In Vivo Preclinical Assays

Elevated Plus Maze (EPM) in Rodents:

-

Objective: To assess the anxiolytic-like effects of TPA023.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.

-

Procedure:

-

Rodents were administered TPA023 or vehicle orally.

-

After a set pre-treatment time (e.g., 30-60 minutes), each animal was placed in the center of the maze facing an open arm.

-

The animal's behavior was recorded for a fixed period (e.g., 5 minutes).

-

The primary measures of anxiolytic activity were the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[5]

-

Fear-Potentiated Startle (FPS) in Rodents:

-

Objective: To evaluate the anxiolytic-like effects of TPA023 in a conditioned fear model.

-

Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).

-

Procedure:

-

Conditioning Phase: Rodents were placed in the chamber and presented with pairings of a neutral stimulus (e.g., light) and an aversive unconditioned stimulus (e.g., a mild footshock).

-

Testing Phase: On a subsequent day, rodents were administered TPA023 or vehicle. They were then placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the conditioned stimulus (light).

-

The startle response was measured. Anxiolytic compounds are expected to reduce the potentiation of the startle response in the presence of the conditioned stimulus.[5]

-

Rotarod Test in Rodents:

-

Objective: To assess the sedative and motor-impairing effects of TPA023.

-

Apparatus: A rotating rod.

-

Procedure:

-

Rodents were trained to stay on the rotating rod.

-

After administration of TPA023 or a positive control (e.g., diazepam), the animals were placed on the rod, which was set to rotate at a fixed or accelerating speed.

-

The latency to fall off the rod was recorded. A decrease in latency indicates motor impairment. TPA023 was found to have no significant effect on rotarod performance at anxiolytic doses.[6]

-

Human Clinical Studies

Saccadic Eye Movement Analysis:

-

Objective: To objectively measure the sedative effects of TPA023 in humans.

-

Methodology:

-

Healthy volunteers were administered TPA023, placebo, or a positive control (e.g., lorazepam) in a double-blind, crossover design.

-

Eye movements were recorded using an infrared oculography system.

-

Participants were instructed to follow a dot that jumped to different positions on a screen.

-

Key parameters measured included saccadic peak velocity, latency, and accuracy. Sedative drugs typically decrease saccadic peak velocity. TPA023 was shown to have a minimal effect on saccadic eye movements compared to lorazepam at doses that produced similar receptor occupancy.[7][8]

-

Positron Emission Tomography (PET) with [11C]flumazenil:

-

Objective: To determine the in vivo brain GABAA receptor occupancy of TPA023.

-

Methodology:

-

A baseline PET scan was performed after injection of the radiotracer [11C]flumazenil, which binds to the benzodiazepine site of GABAA receptors.

-

On a separate day, subjects were administered an oral dose of TPA023.

-

A second PET scan was performed after TPA023 administration.

-

The reduction in [11C]flumazenil binding after TPA023 administration was used to calculate the percentage of receptor occupancy. This method allowed for the determination of the relationship between plasma concentration of TPA023 and its target engagement in the brain.[2]

-

Visualization of Experimental Workflows and Logical Relationships

Preclinical Anxiolytic and Sedation Assessment Workflow

Clinical Evaluation of Sedation Potential

Conclusion and Future Directions

The preclinical and clinical data for TPA023 strongly support its profile as a non-sedating anxiolytic. Its subtype-selective mechanism of action, with partial agonist activity at α2/α3 and antagonist activity at α1/α5 GABAA receptors, provides a clear rationale for its observed separation of anxiolytic efficacy from sedative side effects. The comprehensive experimental evaluation, from in vitro binding and functional assays to in vivo behavioral models and human clinical trials, has validated this approach.

While the clinical development of TPA023 was halted due to preclinical toxicity findings unrelated to its mechanism of action, the compound remains a pivotal proof-of-concept for the development of next-generation anxiolytics.[9][10] The data generated for TPA023 continues to inform the design and development of new subtype-selective GABAA receptor modulators with improved safety profiles. Future research in this area will likely focus on refining the selectivity and partial agonist efficacy at α2/α3 subunits while ensuring a clean off-target profile to deliver safe and effective non-sedating anxiolytic therapies.

References

- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. med-associates.com [med-associates.com]

- 4. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. researchgate.net [researchgate.net]

Preclinical Data on TPA-023: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TPA-023 (also known as MK-0777), a subtype-selective GABAA receptor modulator. The information is curated to present a detailed understanding of its pharmacological profile, including binding affinities, functional activity, pharmacokinetics, and in vivo effects in various animal models.

Introduction

TPA-023 is a non-benzodiazepine anxiolytic agent that exhibits a novel mechanism of action by selectively modulating GABAA receptor subtypes.[1] It acts as a partial agonist at the α2 and α3 subtypes of the GABAA receptor, while functioning as an antagonist at the α1 and α5 subtypes.[1] This subtype selectivity is hypothesized to confer anxiolytic efficacy without the sedative and cognitive-impairing side effects commonly associated with non-selective benzodiazepines.[2][3]

Pharmacodynamics

Binding Affinity

TPA-023 demonstrates high and similar affinity for the benzodiazepine (B76468) binding site of human recombinant GABAA receptors containing α1, α2, α3, and α5 subunits.[4][5] Its affinity for α4 and α6-containing receptors is significantly lower.[4] The affinity for native rat GABAA receptors is comparable to that for human recombinant receptors.[6]

| Receptor Subtype | Ki (nM) - Human Recombinant | Ki (nM) - Native Rat Brain |

| α1 | 0.19 - 1.8[4][7] | 0.32 - 0.99[7] |

| α2 | 0.41 - 0.73[4][7] | |

| α3 | 0.19 - 2[4][7] | |

| α5 | 0.41 - 1.1[4][7] | |

| α4 | 60[4] | > 1000[7] |

| α6 | 418[4] | > 1000[7] |

Functional Activity

TPA-023 exhibits a unique functional profile, acting as a partial agonist at α2 and α3 subtypes and an antagonist at α1 and α5 subtypes.[1][4] This profile is believed to be responsible for its anxiolytic effects without sedation.[2][3]

| Receptor Subtype | Intrinsic Efficacy | EC50 (nM) |

| α1 | Antagonist[4] | - |

| α2 | Weak Partial Agonist[4] | - |

| α3 | Weak Partial Agonist[4] | 1.7[4][6] |

| α5 | Antagonist[4] | - |

Pharmacokinetics

The pharmacokinetic profile of TPA-023 has been characterized in several species, including rats, dogs, rhesus monkeys, and humans.

| Species | Oral Bioavailability (%) | Half-life (t1/2) | Cmax (ng/mL) | Notes |

| Rat | 35 - 36[4][8] | 1.4 h[4] | - | - |

| Dog | 53 - 54[4][8] | 1.5 h[4] | - | - |

| Rhesus Monkey | 1[8] | - | - | - |

| Human | Well absorbed orally[1] | 3 - 7 hours[4][8] | 5, 13, and 28 ng/mL at 0.5, 1.5, and 3.0 mg doses, respectively[4] | Metabolized primarily by CYP3A4.[1][4] |

In Vivo Efficacy and Safety

Preclinical studies in various animal models have demonstrated the anxiolytic-like effects of TPA-023 without the sedative properties of traditional benzodiazepines.

| Animal Model | Species | Effect | Doses | Receptor Occupancy for Effect | Sedative Effects |

| Elevated Plus Maze | Rat | Anxiolytic-like | - | 70-88%[4] | None observed[9] |

| Fear-Potentiated Startle | Rat | Anxiolytic-like | - | 70-88%[4] | None observed[9] |

| Conditioned Suppression of Drinking | Rat | Anxiolytic-like | - | 70-88%[4] | None observed[9] |

| Conditioned Emotional Response | Squirrel Monkey | Anxiolytic-like | 0.3 mg/kg[4] | ~65%[4] | None observed |

| Rotarod | Mouse | No impairment | Up to doses corresponding to ≥99% occupancy[4] | - | No sedation/motor incoordination[4] |

| Chain-Pulling | Rat | No impairment | Up to doses corresponding to ≥99% occupancy[4] | - | No sedation/motor incoordination[4] |

| Level-Pressing | Squirrel Monkey | No impairment | Up to doses corresponding to ≥99% occupancy[4] | - | No sedation/motor incoordination[4] |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Increased paw withdrawal threshold | 1 mg/kg p.o. | 98%[10] | - |

Experimental Protocols

Receptor Binding Assays

Binding affinities of TPA-023 to various GABAA receptor subtypes are typically determined using radioligand binding assays with membranes from cells expressing recombinant human GABAA receptors. The assay generally involves incubating the cell membranes with a radiolabeled ligand (e.g., [3H]flumazenil) in the presence of varying concentrations of the test compound (TPA-023). The concentration of TPA-023 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the Ki value is calculated.

In Vivo Receptor Occupancy

Receptor occupancy is measured in vivo to correlate plasma drug concentrations with the extent of target engagement in the brain.[5] This is often performed using positron emission tomography (PET) with a radiolabeled tracer that binds to the benzodiazepine site of GABAA receptors, such as [11C]flumazenil.[5] Animals or human subjects are administered TPA-023, followed by the radiotracer, and the displacement of the tracer is measured by PET imaging to calculate the percentage of receptor occupancy at different plasma concentrations of TPA-023.[5] The plasma concentration required to produce 50% occupancy (EC50) is a key parameter derived from these studies.[5]

Animal Models of Anxiety

-

Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

-

Fear-Potentiated Startle: This model assesses fear-conditioned responses. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock). After conditioning, the startle response to an auditory stimulus is potentiated in the presence of the conditioned stimulus (the light). Anxiolytic drugs reduce this potentiation of the startle response.

-

Conditioned Suppression of Drinking: In this model, thirsty animals are trained to drink from a tube. They are then conditioned to associate a neutral stimulus with a mild electric shock. Anxiolytic compounds reduce the suppression of drinking in the presence of the conditioned stimulus.

Assessment of Sedation

-

Rotarod Test: This test is used to assess motor coordination and sedative effects. Animals are placed on a rotating rod, and the latency to fall off is measured. Compounds that cause sedation or motor impairment will reduce the time the animals can stay on the rod.

-

Chain-Pulling and Level-Pressing Assays: These are operant behavioral tasks where animals are trained to perform a specific action (pull a chain or press a lever) to receive a reward. Sedative drugs will typically decrease the rate of responding in these tasks.

Signaling Pathways and Experimental Workflows

TPA-023 Mechanism of Action at the GABAA Receptor

Caption: Mechanism of action of TPA-023 at the GABAA receptor.

Preclinical Evaluation Workflow for Anxiolytic Drugs

Caption: Preclinical workflow for evaluating novel anxiolytic compounds.

Conclusion

The preclinical data for TPA-023 strongly support its profile as a non-sedating anxiolytic. Its unique mechanism of action, characterized by subtype-selective partial agonism at GABAA α2/α3 receptors and antagonism at α1/α5 receptors, translates to a promising efficacy and safety profile in animal models. While clinical development was halted due to preclinical toxicity in long-term studies, the data generated for TPA-023 provide a valuable framework for the development of future subtype-selective GABAA receptor modulators.[1][3][11]

References

- 1. TPA-023 - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodiazepine binding site occupancy by the novel GABAA receptor subtype-selective drug 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023) in rats, primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

TPA 023: A Technical Guide to a Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TPA 023, a novel, non-benzodiazepine anxiolytic agent. This compound is a subtype-selective modulator of the GABA-A receptor, demonstrating a unique pharmacological profile with potential therapeutic applications. This document details its chemical identity, mechanism of action, binding affinity, functional efficacy, pharmacokinetics, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a structurally distinct compound from traditional benzodiazepines.

| Identifier | Value |

| IUPAC Name | 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine[1] |

| Synonyms | MK-0777[2] |

| Molecular Formula | C₂₀H₂₂FN₇O |

| Molar Mass | 395.44 g/mol |

Mechanism of Action

This compound functions as a subtype-selective partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[2] It exhibits functional selectivity, acting as a partial agonist at the α2 and α3 subtypes, while being a neutral antagonist at the α1 and α5 subtypes.[3] This selective modulation is believed to be the basis for its anxiolytic effects without the sedative and cognitive-impairing side effects associated with non-selective benzodiazepines, which also act on the α1 subtype.[2][3]

Signaling Pathway of this compound at GABA-A α2/α3 Subtypes

Quantitative Pharmacological Data

The following tables summarize the binding affinity, functional efficacy, and pharmacokinetic parameters of this compound.

Table 1: In Vitro Binding Affinity (Ki) of this compound at Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 0.41 | [4] |

| α2β3γ2 | 0.25 | [4] |

| α3β3γ2 | 0.19 | [4] |

| α5β3γ2 | 0.35 | [4] |

| α4β3γ2 | 60 | [4] |

| α6β3γ2 | 418 | [4] |

Table 2: In Vitro Functional Efficacy (EC₅₀) of this compound at Human GABA-A Receptor Subtypes

| Receptor Subtype | Efficacy | EC₅₀ (nM) | Reference |

| α1β3γ2 | Antagonist | - | [4] |

| α2β3γ2 | Partial Agonist | - | [4] |

| α3β3γ2 | Partial Agonist | 1.7 | [4][5] |

| α5β3γ2 | Antagonist | - | [4] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Half-life (t½) | Oral Bioavailability (%) | Cmax (ng/mL) | Reference |

| Rat | Oral | 1.4 h | 35 | - | [4] |

| Dog | Oral | 1.5 h | 53 | - | [4] |

| Rhesus Monkey | Oral | - | 1 | - | [3] |

| Human | Oral (0.5 mg) | 7.3 h | - | ~5 | [4] |

| Human | Oral (1.5 mg) | 7.3 h | - | ~13 | [4] |

| Human | Oral (3.0 mg) | 6.7 h | - | ~28 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to GABA-A receptors using [³H]flumazenil.

Objective: To determine the Ki of this compound at different GABA-A receptor subtypes.

Materials:

-

HEK293 cells transiently or stably expressing specific human GABA-A receptor subtypes (αxβyγz).

-

Cell membrane preparations from these cells.

-

[³H]flumazenil (radioligand).

-

This compound (test compound).

-

Diazepam or another suitable non-labeled ligand for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine.

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the desired GABA-A receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + binding buffer + [³H]flumazenil.

-

Non-specific Binding: Membrane preparation + binding buffer + [³H]flumazenil + a high concentration of a non-labeled ligand (e.g., diazepam).

-

Competition Binding: Membrane preparation + binding buffer + [³H]flumazenil + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]flumazenil binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method to assess the functional activity of this compound on GABA-A receptors expressed in a cellular system.

Objective: To determine the functional efficacy (e.g., EC₅₀ and potentiation of GABA-evoked currents) of this compound.

Materials:

-

HEK293 cells transfected with cDNAs for the desired GABA-A receptor subunits.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes for patch electrodes.

-

Intracellular (pipette) solution (e.g., containing CsCl or KCl).

-

Extracellular (bath) solution (e.g., artificial cerebrospinal fluid).

-

GABA.

-

This compound.

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells on coverslips a day before recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 to -70 mV.

-

-

Drug Application:

-

Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the percentage potentiation against the log concentration of this compound to determine the EC₅₀ and maximal efficacy.

Metabolism and Toxicology

Metabolism

In vitro studies with human liver microsomes have shown that this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4, with some contribution from CYP3A5.[3] The main metabolic pathways are t-butyl hydroxylation and N-deethylation.[3]

Metabolism of this compound

Toxicology

The clinical development of this compound was halted due to preclinical toxicity observed in long-term dosing studies. Specifically, the formation of cataracts was observed in animal models.[6]

Clinical Studies

In human trials with healthy volunteers, this compound was shown to be comparable to lorazepam in terms of anxiolytic effects but lacked the negative cognitive and motor side effects.[2] Phase IIa studies, although halted prematurely, indicated that this compound significantly reduced scores on the Hamilton Anxiety Scale compared to placebo, without inducing sedation.[3] A single 2 mg dose in humans resulted in 50-60% occupancy of benzodiazepine binding sites without overt sedation.[2]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. TPA-023 attenuates subchronic phencyclidine-induced declarative and reversal learning deficits via GABAA receptor agonist mechanism: possible therapeutic target for cognitive deficit in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Patch Clamp Protocol [labome.com]

- 6. researchgate.net [researchgate.net]

TPA-023: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of TPA-023 (also known as MK-0777), a selective GABAA α2/α3 receptor partial agonist. TPA-023 has been investigated for its potential as a non-sedating anxiolytic. This document summarizes key pharmacokinetic parameters, details metabolic pathways, and outlines the experimental methodologies used in its preclinical and clinical evaluation.

Pharmacokinetics

TPA-023 has been studied in various species, including rats, dogs, and humans. The pharmacokinetic profile demonstrates good oral absorption and a moderate half-life in humans.

Preclinical Pharmacokinetics

In preclinical studies, TPA-023 exhibited good oral bioavailability in rats and dogs.[1] The half-life after intravenous administration was relatively short, ranging from 0.6 to 1.5 hours in rats, dogs, and rhesus monkeys.[1]

| Species | Oral Bioavailability (%) | Half-life (i.v.) (h) | Reference |

| Rat | 36 | 0.6 - 1.5 | [1] |

| Dog | 54 | 0.6 - 1.5 | [1] |

| Rhesus Monkey | 1 | 0.6 - 1.5 | [1] |

Human Pharmacokinetics

In humans, TPA-023 is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) achieved approximately 2 hours after dosing.[2] The pharmacokinetics appear to be dose-dependent.[3] The apparent terminal half-life of an immediate-release formulation is in the range of 6 to 7 hours.[3][4] A controlled-release formulation has been shown to prolong drug exposure.

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |

| 0.5 | 5 | ~2 | 7.3 | [3] |

| 1.5 | 13 | ~2 | 7.3 | [3] |

| 3.0 | 28 | ~2 | 6.7 | [3][2] |

Metabolism

TPA-023 is extensively metabolized in humans, with only trace amounts of the unchanged parent drug recovered in excreta.[2] The primary metabolic pathways are t-butyl hydroxylation and N-deethylation.[1][3][2][4] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism.[3][4]

A human metabolism and disposition study using radiolabeled [14C]-TPA023 revealed that after a single 3.0 mg oral dose, a mean of 82.6% of the total radioactivity was recovered within 7 days, with 53.2% in the urine and 29.4% in the feces.[2] In addition to the primary oxidative metabolites, direct N-glucuronidation of the parent compound was also identified as a metabolic pathway, with the N1-glucuronide of TPA-023 accounting for approximately 10.3% of the administered dose in urine.[2] The major circulating metabolites in plasma were the t-butyl hydroxy and N-desethyl metabolites, along with their glucuronide conjugates.[2]

Metabolic Pathways of TPA-023

Caption: Major metabolic pathways of TPA-023.

Experimental Protocols

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the metabolism of TPA-023.

Methodology:

-

Enzyme Sources: Human liver microsomes and recombinant human CYP isozymes (including CYP3A4).

-

Incubation: TPA-023 was incubated with human liver microsomes in the presence of NADPH. To identify the specific CYP enzymes involved, incubations were also performed with a panel of recombinant human CYP isozymes.

-

Inhibition Studies: To confirm the role of CYP3A4, inhibition studies were conducted using CYP3A-specific chemical inhibitors (e.g., ketoconazole) and inhibitory antibodies.

-

Analysis: The formation of metabolites was monitored over time using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolic products.

Human Pharmacokinetic and Metabolism Study (Polsky-Fisher et al., 2006)

Objective: To investigate the metabolism and disposition of TPA-023 in healthy male volunteers.

Methodology:

-

Study Design: A single-center, open-label, single-dose study.

-

Subjects: Five healthy, fasted male subjects.

-

Drug Administration: A single oral dose of 3.0 mg of [14C]-TPA023 (99 µCi) was administered in a propylene (B89431) glycol/water (10:90 v/v) solution.[2]

-

Sample Collection: Blood, urine, and feces were collected for 7 days post-dose.

-

Analysis:

-

Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

-

Plasma samples were analyzed to determine the concentration of the parent drug and its metabolites.

-

Radiochromatographic analysis of urine and feces was performed to profile and identify the metabolites.

-

Drug-Drug Interaction Study with Itraconazole (B105839)

Objective: To assess the effect of a potent CYP3A4 inhibitor, itraconazole, on the pharmacokinetics of TPA-023.

Methodology:

-

Study Design: A drug-drug interaction study was conducted in healthy volunteers.

-

Procedure: The specific details of the study design, such as the doses of TPA-023 and itraconazole, the duration of itraconazole pre-treatment, and the blood sampling schedule, are not fully detailed in the available literature. However, such studies typically involve administering TPA-023 alone and then again after a period of treatment with the inhibitor (itraconazole) to compare the pharmacokinetic parameters.

-

Outcome: The study confirmed that co-administration of itraconazole, a strong CYP3A4 inhibitor, significantly increased the systemic exposure of TPA-023, consistent with CYP3A4 being the major enzyme responsible for its clearance.

Experimental Workflow for a Typical Human Pharmacokinetic Study

Caption: General workflow for a human pharmacokinetic study.

References

- 1. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of a potent and selective GABA-Aalpha2/3 receptor agonist in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

The Role of Cytochrome P450 3A4 in the Metabolism of TPA-023: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPA-023, a subtype-selective GABAA receptor modulator, has been investigated for its potential as a non-sedating anxiolytic. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical safety and efficacy. This technical guide provides an in-depth analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of TPA-023, based on available scientific literature.

Core Findings

In vitro and in vivo studies have consistently demonstrated that TPA-023 is extensively metabolized, with CYP3A4 being the primary enzyme responsible for its biotransformation.[1] The two major metabolic pathways identified are:

-

t-Butyl Hydroxylation: The addition of a hydroxyl group to the t-butyl moiety of the TPA-023 molecule.

-

N-Deethylation: The removal of an ethyl group from the triazole ring.